tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate
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Overview
Description
tert-Butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[321]octane-6-carboxylate is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Preparation Methods
The synthesis of tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the use of specific starting materials and reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate can be compared with other similar bicyclic compounds, such as:
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific arrangement of atoms and potential for diverse chemical reactions .
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-8-4-7(12)5-9(13)15-8/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
VVWTXOQOLJVYOS-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CC(=O)O2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC(=O)O2 |
Origin of Product |
United States |
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